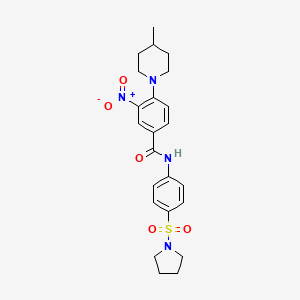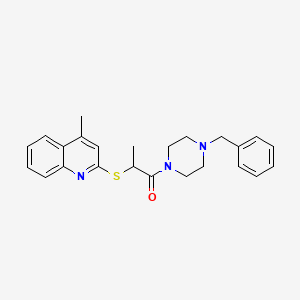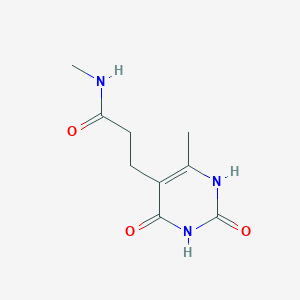![molecular formula C18H26FN3O B7681680 N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B7681680.png)
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABAergic drugs. It is a derivative of vigabatrin, an antiepileptic drug, and acts as a potent inhibitor of the enzyme GABA-transaminase (GABA-T). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability.
Mechanism of Action
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide acts as a potent inhibitor of GABA-T, the enzyme responsible for the breakdown of GABA. By inhibiting this enzyme, this compound leads to an increase in the levels of GABA in the brain, which can have several effects on neuronal excitability and neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. By increasing the levels of GABA, this compound can reduce neuronal excitability and increase inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of GABA-T and the subsequent increase in the levels of GABA in the brain. Some of the effects that have been observed include:
1. Increased inhibitory neurotransmission: By increasing the levels of GABA, this compound can enhance inhibitory neurotransmission, leading to a reduction in neuronal excitability.
2. Reduced seizure activity: GABAergic drugs have been shown to be effective in reducing seizure activity, and this compound is no exception. Its inhibition of GABA-T can reduce the likelihood of seizures.
3. Anxiolytic and antidepressant effects: GABAergic drugs have also been shown to have anxiolytic and antidepressant effects. This compound has been shown to have similar effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments include its potent inhibition of GABA-T, which can lead to an increase in the levels of GABA in the brain. This can have several effects on neuronal excitability and neurotransmission, making it a useful tool for studying these processes. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several future directions for research on N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, including:
1. Further studies on its potential therapeutic applications in neurological and psychiatric disorders.
2. Studies on its potential use in reducing drug-seeking behavior and addiction.
3. Development of new derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties.
4. Studies on the long-term effects of this compound on neuronal excitability and neurotransmission.
In conclusion, this compound is a synthetic compound that acts as a potent inhibitor of GABA-T. It has shown promise in several areas of research, including epilepsy, addiction, anxiety and depression. Its mechanism of action involves an increase in the levels of GABA in the brain, leading to several effects on neuronal excitability and neurotransmission. While there are some limitations to using this compound in lab experiments, it remains a useful tool for studying these processes. There are also several future directions for research on this compound, which could lead to the development of new therapies for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves several steps, starting from the reaction of 2-fluorobenzaldehyde with cyclopentylamine to form the intermediate 4-(2-fluorophenyl)piperidine. This intermediate is then reacted with 3-bromopropionyl chloride to form this compound. The final product is obtained after several purification steps, including recrystallization and column chromatography.
Scientific Research Applications
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its potent inhibition of GABA-T leads to an increase in the levels of GABA in the brain, which can have beneficial effects on neuronal excitability and neurotransmission. Some of the areas of research where this compound has shown promise include:
1. Epilepsy: this compound has been shown to be effective in reducing seizure activity in animal models of epilepsy. It has also been tested in clinical trials for the treatment of refractory epilepsy, with promising results.
2. Addiction: GABAergic drugs have been shown to be effective in reducing drug-seeking behavior and addiction. This compound has been tested in animal models of addiction and has shown promise in reducing cocaine and methamphetamine self-administration.
3. Anxiety and Depression: GABAergic drugs have also been studied for their potential use in the treatment of anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O/c19-16-7-3-4-8-17(16)22-13-11-21(12-14-22)10-9-18(23)20-15-5-1-2-6-15/h3-4,7-8,15H,1-2,5-6,9-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMXSGPWUZGDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7681603.png)


![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)
![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)

![1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)
![[4-(Adamantane-1-carbonyl)piperazin-1-yl]-(2-butyl-4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7681675.png)
![2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7681679.png)
![Propan-2-yl 3-[[4-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carbonyl]amino]propanoate](/img/structure/B7681695.png)
![[2-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7681703.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-oxopiperazin-1-yl)propanamide](/img/structure/B7681704.png)